molecular formula C9H13ClN2O2 B13156505 5-tert-Butyl-2-chloro-1-methyl-1H-imidazole-4-carboxylic acid

5-tert-Butyl-2-chloro-1-methyl-1H-imidazole-4-carboxylic acid

Katalognummer: B13156505
Molekulargewicht: 216.66 g/mol
InChI-Schlüssel: NJWAMJZRJCEKSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-tert-Butyl-2-chloro-1-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, in particular, features a tert-butyl group, a chlorine atom, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-2-chloro-1-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of amido-nitriles with appropriate reagents to form the imidazole ring . The reaction conditions often involve the use of nickel catalysts, which facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-tert-Butyl-2-chloro-1-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazoles, while esterification can produce ester derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-tert-Butyl-2-chloro-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their activity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-tert-Butyl-2-chloro-1-methyl-1H-imidazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its tert-butyl group provides steric hindrance, while the chlorine atom and carboxylic acid group offer sites for further chemical modifications.

Eigenschaften

Molekularformel

C9H13ClN2O2

Molekulargewicht

216.66 g/mol

IUPAC-Name

5-tert-butyl-2-chloro-1-methylimidazole-4-carboxylic acid

InChI

InChI=1S/C9H13ClN2O2/c1-9(2,3)6-5(7(13)14)11-8(10)12(6)4/h1-4H3,(H,13,14)

InChI-Schlüssel

NJWAMJZRJCEKSP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(N=C(N1C)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.